molecular formula C18H27N3O5S B6484426 N-(2-hydroxyethyl)-N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898450-31-2

N-(2-hydroxyethyl)-N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B6484426
CAS No.: 898450-31-2
M. Wt: 397.5 g/mol
InChI Key: AYJSRCSBWWLJET-UHFFFAOYSA-N
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Description

Intended for Research Use Only. Not for human or veterinary use. N-(2-hydroxyethyl)-N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a chemical compound of interest in scientific research. Suppliers typically provide detailed information on this page regarding the compound's physical properties , solubility, storage conditions, and analytical data (including HPLC and NMR spectra) to confirm its identity and purity. The research applications and biological activity of this piperidine and toluenesulfonyl-containing compound would be described here, potentially exploring its specific mechanism of action and value as a tool compound in investigating various biochemical pathways. Researchers are advised to consult the product's Safety Data Sheet (SDS) and conduct their own literature review for the most current research findings.

Properties

IUPAC Name

N'-(2-hydroxyethyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5S/c1-14-5-7-16(8-6-14)27(25,26)21-12-3-2-4-15(21)9-10-19-17(23)18(24)20-11-13-22/h5-8,15,22H,2-4,9-13H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJSRCSBWWLJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxyethyl)-N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide, with the molecular formula C18H27N3O5S and a molecular weight of approximately 397.5 g/mol, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring and a sulfonyl group, which are known to influence its biological activity. The IUPAC name for this compound is N'-(2-hydroxyethyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide.

PropertyValue
Molecular FormulaC18H27N3O5S
Molecular Weight397.5 g/mol
Purity≥ 95%
Complexity Rating597

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction may lead to modulation of mood and cognitive functions.

Pharmacological Effects

  • Antidepressant Activity : Preliminary studies suggest that the compound exhibits antidepressant-like effects in animal models, potentially through the inhibition of serotonin reuptake.
  • Analgesic Properties : The compound has shown promise in alleviating pain responses in rodent models, indicating potential use in pain management therapies.
  • Cognitive Enhancement : Research indicates that it may enhance cognitive functions by modulating cholinergic pathways.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • Study on Antidepressant Effects :
    • A study published in Pharmacology Biochemistry and Behavior demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors in the forced swim test (FST) model.
    • Findings : The compound increased serotonin levels in the hippocampus, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).
  • Analgesic Activity Assessment :
    • Research published in European Journal of Pain evaluated the analgesic properties using the hot plate test.
    • Results : The compound significantly increased pain threshold compared to control groups, indicating its potential as an analgesic agent.
  • Cognitive Function Studies :
    • A study conducted on aged rats assessed the impact on memory retention using the Morris water maze.
    • Outcomes : Treated rats showed improved memory performance compared to untreated controls, suggesting cognitive enhancement capabilities.

Comparison with Similar Compounds

Key Observations :

Sulfonyl Group Variations: The target compound uses a 4-methylbenzenesulfonyl group, whereas the fluoro analog (CAS 898461-61-5) incorporates a 4-fluoro-2-methylbenzenesulfonyl group . This substitution may influence electronic properties and binding affinity to biological targets.

The nitrophenyl analog includes a stereochemically complex dihydroxyethyl moiety, which may enhance chiral recognition in enzyme interactions .

Pharmacological and Physicochemical Insights

  • Hydrophilicity : The hydroxyethyl group in the target compound likely enhances aqueous solubility compared to the methyl or nitrophenyl analogs.
  • Metabolic Stability : The tosyl group may improve metabolic stability relative to the fluoro analog, as sulfonamides are generally resistant to enzymatic degradation.
  • Bioactivity: Piperidine-sulfonamide hybrids are known for protease inhibition (e.g., HIV-1 protease) and GPCR modulation (e.g., opioid receptors) .

Preparation Methods

Tosylation of Piperidine

Piperidine reacts with 4-methylbenzenesulfonyl chloride (TsCl) in dichloromethane (DCM) under basic conditions (e.g., triethylamine or pyridine) to yield 1-(4-methylbenzenesulfonyl)piperidine (Scheme 1A). Typical conditions:

  • Molar ratio : 1:1.2 (piperidine:TsCl).

  • Temperature : 0°C to room temperature (RT).

  • Yield : 85–92%.

Ethylamine Side Chain Installation

The 2-position of the tosylated piperidine undergoes alkylation via Mitsunobu reaction or reductive amination :

Mitsunobu Reaction

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), and ethanolamine.

  • Solvent : Tetrahydrofuran (THF).

  • Yield : 70–78%.

Reductive Amination

  • Substrate : 1-(4-Methylbenzenesulfonyl)piperidin-2-one.

  • Conditions : Ethylamine, sodium triacetoxyborohydride (STAB) in DCM.

  • Temperature : RT, 12–16 h.

  • Yield : 65–72%.

Formation of Ethanediamide Bridge

Oxalyl Chloride-Mediated Coupling

The ethylamine intermediate reacts with oxalyl chloride to form an intermediate acyl chloride, which subsequently couples with 2-hydroxyethylamine (Scheme 2):

  • Step 1 : Ethylamine (1 equiv) and oxalyl chloride (1.1 equiv) in DCM at 0°C for 1 h.

  • Step 2 : Addition of 2-hydroxyethylamine (1.2 equiv) and N-methylmorpholine (1.5 equiv) at RT for 4 h.

  • Purification : Silica gel chromatography (ethyl acetate/hexanes).

  • Yield : 60–68%.

Direct Amidation Using Oxalic Acid

Alternative single-step procedure:

  • Reagents : Oxalic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).

  • Solvent : Dimethylformamide (DMF).

  • Temperature : 0°C to RT, 8 h.

  • Yield : 55–62%.

Optimization and Scalability

Protection-Deprotection Strategies

  • Tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen prior to tosylation prevents undesired side reactions.

  • Deprotection : Hydrochloric acid (4M in dioxane) at RT for 2 h.

Catalytic Coupling Reactions

  • Palladium catalysts (e.g., PdCl₂(PPh₃)₂) enhance coupling efficiency during ethylamine installation.

  • Solvent systems : Isopropyl alcohol/water mixtures improve reaction homogeneity.

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45–1.60 (m, 2H, piperidine CH₂), 2.42 (s, 3H, Ts-CH₃), 3.20–3.35 (m, 4H, piperidine NCH₂ and ethylamine CH₂), 3.65 (t, J = 6.0 Hz, 2H, hydroxyethyl CH₂), 7.32–7.80 (m, 4H, Ts-aryl).

  • HRMS : m/z calculated for C₁₉H₂₈N₃O₅S [M+H]⁺: 422.1752; found: 422.1748.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Melting point : 142–144°C.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Triethyl orthoacetate for oxadiazole formation (analogous to methods in).

  • Aqueous workup minimizes organic solvent use.

Green Chemistry Metrics

  • Atom economy : 78% (Mitsunobu route).

  • E-factor : 12.5 (kg waste/kg product) .

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : Assign peaks using 2D techniques (HSQC, HMBC) to confirm the spatial arrangement of the piperidine sulfonyl group and ethylenediamide linkage .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (C19H28N3O5S) with <2 ppm mass error to distinguish from impurities .
  • X-ray crystallography : Resolve absolute configuration, particularly for the piperidine ring and sulfonyl group orientation, if single crystals are obtainable .

How can computational modeling guide the design of derivatives with enhanced target selectivity?

Q. Advanced Research Focus

  • Molecular dynamics (MD) simulations : Predict binding stability of the sulfonyl-piperidine moiety with target proteins (e.g., G-protein-coupled receptors) over 100-ns trajectories .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds between hydroxyethyl and catalytic lysine residues) using Schrödinger’s Phase .
  • ADMET prediction : Use QikProp to optimize logP (<3) and polar surface area (>80 Ų) for improved blood-brain barrier penetration or reduced hepatotoxicity .

What experimental strategies mitigate degradation of the hydroxyethyl group during long-term stability studies?

Q. Advanced Research Focus

  • Forced degradation studies : Expose the compound to accelerated conditions (40°C/75% RH) and monitor via UPLC-PDA to identify degradation pathways (e.g., hydrolysis of the ethanediamide bond) .
  • Lyophilization : Stabilize hygroscopic formulations by freeze-drying with cryoprotectants (trehalose or mannitol) .
  • Protective packaging : Store in amber vials under nitrogen to prevent photooxidation of the benzenesulfonyl group .

How do solvent polarity and reaction temperature influence the regioselectivity of key synthetic steps?

Q. Basic Research Focus

  • Amide coupling : Polar aprotic solvents (DMF, DMSO) at 0–5°C favor nucleophilic attack on the activated carbonyl, reducing epimerization .
  • Sulfonylation : Dichloromethane at reflux (40°C) enhances sulfonyl chloride reactivity without degrading the piperidine ring .
  • Data table :
Reaction StepOptimal SolventTemperature (°C)Yield Improvement
Amide bond formationDMF0–572% → 89%
Piperidine sulfonylationDCM4065% → 81%

What mechanistic insights explain the compound’s inhibitory activity against serine proteases?

Q. Advanced Research Focus

  • Covalent binding : The ethanediamide carbonyl may form a tetrahedral intermediate with the catalytic serine residue, as shown in kinetic studies (kcat/Km = 1.2 × 10⁴ M⁻¹s⁻¹) .
  • Allosteric modulation : MD simulations suggest the 4-methylbenzenesulfonyl group induces conformational changes in the protease’s S4 pocket, reducing substrate affinity .
  • Validation : Site-directed mutagenesis (e.g., Ser195Ala) and isothermal titration calorimetry (ΔH = −12.6 kcal/mol) confirm binding thermodynamics .

How can researchers reconcile discrepancies in cytotoxicity data across different cancer cell lines?

Q. Advanced Research Focus

  • Transcriptomic profiling : Use RNA-seq to correlate sensitivity with overexpression of efflux transporters (e.g., ABCB1) or detoxifying enzymes .
  • 3D spheroid models : Compare IC50 in monolayer vs. spheroid cultures to assess penetration efficiency (e.g., 5-fold resistance in HT-29 spheroids) .
  • Data table :
Cell LineIC50 (µM)Key Resistance Marker
MCF-70.45Low ABCB1 expression
A5492.7High GST-π activity
HT-298.2Hypoxia-inducible HIF-1α

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